molecular formula C3H2NNaO3S B13114042 Sodiumisoxazole-4-sulfinate

Sodiumisoxazole-4-sulfinate

Cat. No.: B13114042
M. Wt: 155.11 g/mol
InChI Key: QOTGZUWNOAZDRS-UHFFFAOYSA-M
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Description

Sodiumisoxazole-4-sulfinate is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoxazoles, including sodiumisoxazole-4-sulfinate, typically involves the cycloaddition of nitrile oxides with alkynes or the condensation of hydroxylamine with β-diketones . For this compound, a common synthetic route involves the reaction of isoxazole-4-sulfonyl chloride with sodium hydroxide under controlled conditions to yield the desired sulfinate salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Sodiumisoxazole-4-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Typical nucleophiles include amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Sulfinate esters.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of sodiumisoxazole-4-sulfinate involves its interaction with various molecular targets and pathways. For instance, isoxazole derivatives can inhibit enzymes or interact with receptors, leading to their biological effects. The specific mechanism depends on the structure of the derivative and its target .

Properties

Molecular Formula

C3H2NNaO3S

Molecular Weight

155.11 g/mol

IUPAC Name

sodium;1,2-oxazole-4-sulfinate

InChI

InChI=1S/C3H3NO3S.Na/c5-8(6)3-1-4-7-2-3;/h1-2H,(H,5,6);/q;+1/p-1

InChI Key

QOTGZUWNOAZDRS-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NO1)S(=O)[O-].[Na+]

Origin of Product

United States

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